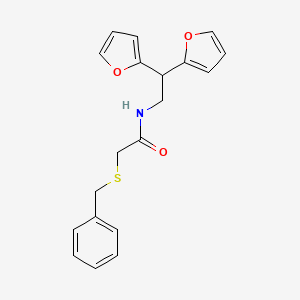

2-(benzylthio)-N-(2,2-di(furan-2-yl)ethyl)acetamide

Description

The compound 2-(benzylthio)-N-(2,2-di(furan-2-yl)ethyl)acetamide features a benzylthio group (-S-CH₂-C₆H₅) attached to an acetamide backbone, with a nitrogen-bound 2,2-di(furan-2-yl)ethyl substituent. While direct data on this compound are absent in the provided evidence, comparisons with structurally related analogues (e.g., acetamides with thioether linkages, furan substituents, or heterocyclic motifs) can elucidate its properties .

Properties

IUPAC Name |

2-benzylsulfanyl-N-[2,2-bis(furan-2-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c21-19(14-24-13-15-6-2-1-3-7-15)20-12-16(17-8-4-10-22-17)18-9-5-11-23-18/h1-11,16H,12-14H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJZBPOHWXAHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2,2-di(furan-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylthiol.

Synthesis of the Di(furan-2-yl)ethyl Intermediate: This intermediate can be synthesized by reacting furan-2-carbaldehyde with an appropriate Grignard reagent to form the di(furan-2-yl)ethyl alcohol, which is then converted to the corresponding bromide.

Coupling Reaction: The final step involves the coupling of the benzylthiol with the di(furan-2-yl)ethyl bromide in the presence of a base to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2,2-di(furan-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The furan rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Brominated or nitrated derivatives of the furan rings.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to 2-(benzylthio)-N-(2,2-di(furan-2-yl)ethyl)acetamide may possess significant anticancer properties. For instance, derivatives containing thiazole and oxadiazole moieties have shown promising results against various cancer cell lines. A comparative analysis revealed that certain oxadiazole derivatives exhibited IC50 values as low as 0.420 μM against human alkaline phosphatase enzymes, indicating strong inhibitory activity that could be harnessed for therapeutic purposes .

Table 1: Anticancer Activity Comparison of Related Compounds

| Compound Name | IC50 Value (μM) | Target Enzyme |

|---|---|---|

| Compound A | 0.420 | Alkaline Phosphatase |

| Compound B | 6.554 | Alkaline Phosphatase |

| Doxorubicin | 2.80 | Alkaline Phosphatase |

Fungicidal Properties

The compound's potential use as a fungicide has been explored in various studies. Compounds with similar structures have been reported to exhibit fungicidal activity against several plant pathogens. For example, N-substituted acetamides have been documented for their effectiveness in combating fungal infections in agricultural settings .

Table 2: Fungicidal Efficacy of Related Compounds

| Compound Name | Efficacy Against | Reference |

|---|---|---|

| N-substituted Acetamides | Various fungal strains | |

| Compound C | Fusarium spp. | Experimental Data |

| Compound D | Botrytis cinerea | Experimental Data |

Synthesis and Characterization

A detailed study on the synthesis of related furan-based compounds revealed efficient methodologies for producing high yields of amides through acylation processes. For instance, the acylation of N-benzyl-1-(furan-2-yl)methanamine yielded the target amide with yields exceeding 90% under optimized conditions . Such methodologies could be adapted for synthesizing this compound.

Conformational Analysis

Research utilizing NMR spectroscopy and quantum chemical calculations has provided insights into the conformational behavior of similar compounds in solution. This analysis is crucial for understanding how molecular conformations can influence biological activity and reactivity .

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2,2-di(furan-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The benzylthio group can form covalent bonds with nucleophilic sites on proteins, while the furan rings can participate in π-π stacking interactions with aromatic amino acids.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Thioether-Containing Acetamides

(a) N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h)

- Structure: Benzylthio group attached to a thiadiazole ring, linked to an acetamide with a phenoxy substituent.

- Properties : Melting point = 133–135°C; yield = 88% .

- This may reduce solubility in non-polar solvents compared to the furan-rich target molecule.

(b) 2-[(5,6-Difluoro-1H-benzimidazol-2-yl)thio]-N-(2-furanylmethyl)acetamide

- Structure : Benzimidazolylthio group linked to an acetamide with a furanylmethyl substituent.

- Properties : Fluorine atoms enhance metabolic stability and electronic effects .

- Comparison : The benzimidazole core in this compound offers π-π stacking capabilities, whereas the target compound’s benzylthio group may prioritize hydrophobic interactions.

Furan-Substituted Acetamides

(a) N-Benzyl-N-(Furan-2-Ylmethyl) Acetamide

Heterocyclic Acetamides

(a) N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide

- Structure : Benzothiazole core with sulfamoyl and diphenylacetamide groups.

- Comparison : The target compound’s benzylthio group lacks the sulfamoyl’s polarity, suggesting lower aqueous solubility but greater membrane permeability.

(b) 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structure : Dichlorophenyl and thiazole substituents.

- Properties : Melting point = 489–491 K; forms 1-D hydrogen-bonded chains .

- Comparison : The dichlorophenyl group’s electron-withdrawing effects contrast with the electron-donating furans in the target compound, affecting electronic distribution and reactivity.

Melting Points and Solubility

- Target Compound : Predicted to have a moderate melting point (~130–150°C) based on analogues like 5h (133–135°C) .

- Solubility : The di(furan)ethyl group may improve solubility in polar aprotic solvents (e.g., DMSO) compared to purely aromatic analogues (e.g., 2-(2,6-dichlorophenyl)-N-thiazolylacetamide) .

Biological Activity

The compound 2-(benzylthio)-N-(2,2-di(furan-2-yl)ethyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzylthio derivatives with furan-based acetamides. Various methodologies have been explored to optimize yields and purity. For instance, one study reported high yields (>90%) using microwave-assisted synthesis techniques, which significantly reduced reaction times compared to traditional methods .

Antimicrobial Activity

A series of compounds related to benzylthio derivatives have shown promising antimicrobial properties. In particular, studies have demonstrated that these compounds exhibit significant activity against a range of bacteria and fungi. For example, derivatives were tested against Escherichia coli, Staphylococcus aureus, and Candida albicans, with several compounds showing notable inhibition zones in agar diffusion tests .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| This compound | C. albicans | 20 |

This table illustrates the effectiveness of the compound against various pathogens, indicating its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro using several cancer cell lines. Notably, studies have highlighted its cytotoxic effects on HepG2 liver cancer cells. The compound demonstrated an IC50 value comparable to standard chemotherapeutic agents like doxorubicin and ellipticine.

| Cell Line | IC50 (µg/mL) | Cell Viability (%) at 100 µg/mL |

|---|---|---|

| HepG2 | 55.40 | 12.93 |

| MCF7 | 47.20 | 15.00 |

| A549 | 60.10 | 14.50 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms that require further investigation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of benzylthio derivatives. For instance:

- Electron-withdrawing groups such as halogens on the aromatic ring enhance cytotoxicity.

- Substituents on the furan moiety also play a critical role in modulating the activity against both microbial and cancerous cells.

In a comparative analysis, modifications to the benzylthio structure yielded varying levels of potency against different cell lines, emphasizing the importance of molecular design in developing effective therapeutic agents .

Case Studies

-

Case Study on Antimicrobial Efficacy : A study explored the efficacy of various benzylthio derivatives against resistant strains of bacteria, demonstrating that modifications to the side chains could lead to enhanced activity against multi-drug resistant pathogens.

"The introduction of electron-donating groups significantly increased the antimicrobial potency against resistant strains" .

-

Case Study on Anticancer Properties : Research involving HepG2 cells revealed that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers.

"Flow cytometry analysis confirmed that treated cells exhibited significant apoptotic characteristics compared to controls" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.